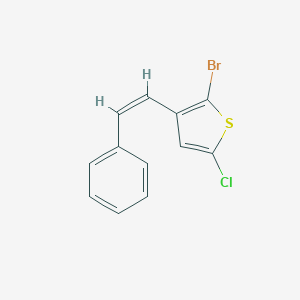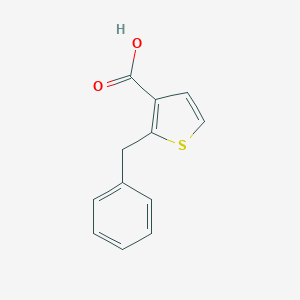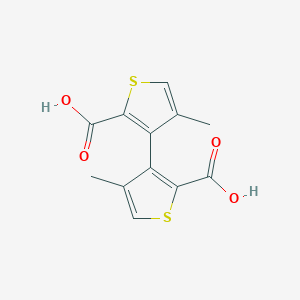![molecular formula C14H19BO2S B428857 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole](/img/structure/B428857.png)
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole is a complex organoboron compound It features a unique tricyclic structure incorporating boron, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although specific applications are not yet well-defined.
Industry: It may be used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole involves its interaction with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as the Suzuki-Miyaura coupling. The thiophene ring can participate in π-π interactions, which are important in materials science applications .
Comparison with Similar Compounds
Similar Compounds
1,10-Bis(5-(trimethylstannyl)thiophen-2-yl)decane: This compound features a similar thiophene ring structure but with tin atoms instead of boron.
6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole: This compound is unique due to its tricyclic structure and the presence of boron, oxygen, and sulfur atoms.
Uniqueness
This compound is unique due to its combination of boron and thiophene in a tricyclic structure.
Properties
Molecular Formula |
C14H19BO2S |
|---|---|
Molecular Weight |
262.2g/mol |
IUPAC Name |
1,3,3-trimethyl-9-thiophen-3-yl-8,10-dioxa-9-boratricyclo[5.3.0.02,4]decane |
InChI |
InChI=1S/C14H19BO2S/c1-13(2)10-4-5-11-14(3,12(10)13)17-15(16-11)9-6-7-18-8-9/h6-8,10-12H,4-5H2,1-3H3 |
InChI Key |
PURMGMLBEISVIT-UHFFFAOYSA-N |
SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
Canonical SMILES |
B1(OC2CCC3C(C3(C)C)C2(O1)C)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,13-dibromo-4,12-dimethyl-5,8,11-trithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraene](/img/structure/B428777.png)
![2-[4-(1,3-Thiazol-2-yl)phenyl]-1,3-thiazole](/img/structure/B428779.png)



![4-Nitro-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylic acid](/img/structure/B428785.png)
![Dimethyl 5,5'-bis[2-thiophenecarboxylate]](/img/structure/B428786.png)
![3-Bromo-2-[2-(2-thienyl)vinyl]thiophene](/img/structure/B428787.png)
![4,4'-Bis[3-iodo-2,5-dimethylthiophene]](/img/structure/B428790.png)



